Phenanthro(1,2-b)furan, 2-nitro-
Description
Academic Context and Research Landscape of Phenanthro(1,2-b)furan Derivatives
The academic interest in phenanthro(1,2-b)furan derivatives is largely driven by the established importance of their core structural motif, the benzo[b]furan nucleus. This ring system is present in a multitude of biologically active natural and synthetic compounds. nih.govresearchgate.net Consequently, the development of novel and efficient synthetic pathways to create structurally diverse benzo[b]furan derivatives is a significant focus for both academic and pharmaceutical research. nih.gov
The research landscape includes:
Synthesis of Novel Derivatives : A primary goal is the synthesis of new derivatives to explore a wider range of chemical space. Methodologies often involve palladium-catalyzed reactions, which allow for the construction of the furan (B31954) ring under mild conditions. nih.gov The Sonogashira coupling is one such method used to prepare the necessary precursors for cyclization. nih.gov
Biological Evaluation : A vast number of benzo[b]furan derivatives have been synthesized and evaluated for a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. nih.govnih.gov For example, certain derivatives have been identified as potent antiproliferative agents. nih.gov
Applications in Materials Science : Furan and its derivatives are valuable intermediates for producing dyes, pigments, and specialty chemicals. slideshare.net The unique electronic properties of these fused ring systems make them candidates for advanced materials.
The table below summarizes synthetic approaches for related furan and benzo[b]furan compounds, highlighting the variety of catalysts and reaction types employed in this field.
| Product Type | Synthetic Method | Key Reagents/Catalysts | Reaction Conditions |
| 2,3-Disubstituted Benzo[b]furans | Palladium/copper-catalyzed coupling followed by electrophilic cyclization | PdCl₂(PPh₃)₂, CuI, I₂, PhSeCl | Room temperature |
| Multisubstituted Furans | Copper-mediated intermolecular annulation | Cu(II) catalyst | Ambient air |
| 2,5-Disubstituted Furans | Palladium-catalyzed cycloisomerization of enyne acetates | Palladium catalyst, Lewis acid | Mild conditions |
| Substituted Furans | Gold-catalyzed intramolecular cyclization of alkyne-diols | (Ph₃P)AuCl-AgNTf₂ | Room temperature |
This table is generated based on findings from diverse research on furan synthesis. nih.govorganic-chemistry.org
Structural Features and their Influence on Reactivity within the Phenanthro(1,2-b)furan Framework
The reactivity of Phenanthro(1,2-b)furan, 2-nitro- is intrinsically linked to its distinct structural features. The molecule is a planar, polycyclic aromatic system, a characteristic that governs its interactions and chemical behavior. ontosight.ai
The key structural elements and their influence are:
Fused Aromatic System : The fusion of the phenanthrene (B1679779) and furan rings creates an extended π-electron system. The substitution of carbon atoms with a heteroatom like oxygen (in the furan ring) locally perturbs the π-electron distribution of the parent polycyclic aromatic hydrocarbon. mdpi.com This modification can influence the sites of electrophilic or nucleophilic attack.
Electron-Withdrawing Nitro Group : The nitro group at the 2-position of the furan ring is strongly electron-withdrawing. ontosight.ai This property significantly deactivates the furan ring towards electrophilic substitution and activates it towards nucleophilic attack. The position of the nitro group is crucial; its presence on the five-membered furan ring, as opposed to the phenanthrene portion, directs its electronic influence.
Planarity and Molecular Orientation : The planarity of the molecule affects its stacking interactions and potential intercalation with biological macromolecules. Research on other nitro-PAHs has demonstrated that the orientation of the nitro group can be a critical factor in biological activity. nih.gov A coplanar orientation of the nitro group, as is expected in Phenanthro(1,2-b)furan, 2-nitro-, can facilitate certain biological interactions compared to compounds where the nitro group is forced into a perpendicular orientation. nih.gov
The table below outlines the key properties of the parent compound, 2-Nitrofuran (B122572), which provides context for understanding the nitro-substituted furan portion of the target molecule.
| Property | Value | Unit |
| Molecular Formula | C₄H₃NO₃ | - |
| Molecular Weight | 113.07 | g/mol |
| Enthalpy of Sublimation (ΔsubH) | 75.00 ± 2.00 | kJ/mol |
| Solid Phase Enthalpy of Formation (ΔfH°solid) | -104.00 ± 0.40 | kJ/mol |
| Ionization Energy (IE) | 9.75 - 10.04 | eV |
Data sourced from Cheméo for 2-Nitrofuran. chemeo.com
Structure
3D Structure
Properties
CAS No. |
125372-47-6 |
|---|---|
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-nitronaphtho[1,2-g][1]benzofuran |
InChI |
InChI=1S/C16H9NO3/c18-17(19)15-9-11-6-7-13-12-4-2-1-3-10(12)5-8-14(13)16(11)20-15/h1-9H |
InChI Key |
IJHNWHKQCIFANN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3OC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Phenanthro 1,2 B Furan, 2 Nitro and Analogous Compounds
Strategies for the Construction of the Phenanthro(1,2-b)furan Core
The construction of the phenanthro[1,2-b]furan core is a significant synthetic challenge that requires precise control over regioselectivity and the efficient formation of multiple rings. Various strategies have been devised to tackle this, each with its own set of advantages and limitations.
Utilization of Nitrobenzoquinone in Regioselective Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be strategically employed to construct the foundational ring system of phenanthrofurans. wikipedia.org The use of a substituted benzoquinone as the dienophile and a furan (B31954) derivative as the diene is a key approach. The regioselectivity of this reaction is of paramount importance and is influenced by the electronic and steric nature of the substituents on both the diene and the dienophile. nih.gov
While a direct synthesis of Phenanthro(1,2-b)furan, 2-nitro- using a nitrobenzoquinone has not been extensively detailed, the principles of Diels-Alder reactions with substituted quinones provide a clear blueprint for such a synthesis. cancer.govresearchgate.net The reaction would likely proceed via a [4+2] cycloaddition between a suitable furan and a nitro-substituted naphthoquinone or a related precursor, followed by an aromatization step to yield the phenanthrene (B1679779) core. A tandem Diels-Alder/aromatization sequence with furan derivatives has been shown to be a viable method for creating substituted aromatic compounds. chemrxiv.org
In many synthetic applications, the required quinone is unstable and is therefore generated in situ. This is particularly relevant for highly reactive species. While specific conditions for the in situ generation of a nitro-substituted benzoquinone for this particular reaction are not widely reported, general methods for the oxidation of corresponding hydroquinones or phenols are well-established. These methods often employ oxidizing agents such as ceric ammonium (B1175870) nitrate (B79036) (CAN), silver(I) oxide, or hypervalent iodine reagents. The choice of oxidant and reaction conditions is crucial to avoid degradation of the sensitive nitro-substituted quinone.
A study on the Diels-Alder reactions of 2-(arylsulfinyl)-1,4-benzoquinones highlights the effect of substituents on reactivity and selectivity, providing insights that can be extrapolated to nitro-substituted analogs. researchgate.net The reaction conditions for these cycloadditions, including the use of Lewis acid catalysts, can significantly influence the outcome. researchgate.net
| Dienophile Precursor | Oxidizing Agent | Solvent | Temperature (°C) | Catalyst | Ref. |
| 2-Substituted Hydroquinone | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 0 - 25 | - | General Method |
| 2-Substituted Phenol | Salcomine-O2 | Dichloromethane | 25 | - | General Method |
| 2-(p-Nitrophenylsulfinyl)hydroquinone | Silver(I) Oxide | Chloroform | 25 | - | researchgate.net |
Table 1: Representative Conditions for In Situ Generation of Substituted Benzoquinones
Furan and its derivatives are classic dienes in Diels-Alder reactions. The electron-donating or withdrawing nature of substituents on the furan ring significantly impacts its reactivity and the regioselectivity of the cycloaddition. nih.gov For a normal electron-demand Diels-Alder reaction with an electron-deficient dienophile like a nitrobenzoquinone, an electron-rich furan derivative would be expected to react more readily.
The regioselectivity of the cycloaddition between an unsymmetrically substituted benzoquinone and a furan is governed by the interplay of electronic effects and steric hindrance. researchgate.net Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the favored regioisomer. wikipedia.org In the context of synthesizing Phenanthro(1,2-b)furan, the desired regioselectivity would involve the "ortho" addition of the furan to the nitrobenzoquinone. Subsequent aromatization of the resulting adduct, likely through dehydration and oxidation, would lead to the phenanthrofuran skeleton. The conditions for this aromatization step can vary, often involving acid or base catalysis or thermal treatment.
| Furan Derivative | Dienophile | Solvent | Temperature (°C) | Product Regioselectivity | Ref. |
| Furan | 2,6-Dimethyl-p-benzoquinone | Benzene (B151609) | 80 | Not Specified | researchgate.net |
| 2-Methylfuran | Maleic Anhydride | Dioxane | 20 | High endo-selectivity | nih.gov |
| Furan | 2-(p-Nitrophenylsulfinyl)-1,4-benzoquinone | Chloroform | 20 | High chemo- and stereoselectivity | researchgate.net |
Table 2: Examples of Diels-Alder Reactions of Furans with Quinones and Related Dienophiles
Tandem Reactions Involving Arynes for Fused Furan Systems
Tandem reactions involving arynes, highly reactive intermediates, provide a sophisticated and efficient pathway to construct complex fused ring systems. The cycloaddition of an aryne with a furan derivative is a key step in the synthesis of various polycyclic aromatic compounds. nih.govacs.org
The reaction of an aryne with a furan can proceed through a [4+2] cycloaddition to yield an oxabicyclic adduct. This adduct can then undergo further transformations to generate the desired fused furan system. Alternatively, a tandem process can be designed where the aryne undergoes both a cycloaddition and a subsequent intermolecular nucleophilic addition in a single pot.
For the synthesis of a phenanthro[1,2-b]furan system, one could envision a strategy starting with a suitably substituted naphthalyne precursor. Generation of the naphthalyne in the presence of a furan derivative would lead to the initial cycloaddition adduct. Subsequent ring-opening and aromatization would then yield the phenanthrofuran core. The regioselectivity of the initial cycloaddition is a critical factor and can often be controlled by the substitution pattern of the aryne precursor. nih.gov
| Aryne Precursor | Furan Derivative | Reaction Conditions | Key Intermediate | Ref. |
| 2-(Trimethylsilyl)phenyl triflate | Furan | CsF, 18-crown-6, MeCN | 1,4-Epoxynaphthalene | nih.gov |
| 1-Bromo-2-iodonaphthalene | 2-Methylfuran | n-BuLi, THF, -78 °C | Oxabicyclic adduct | Analogous to nih.gov |
| o-(Trifluoromethylsulfonyloxy)arylsilane | Furan | CsF, CH3CN | Oxanorbornadiene derivative | acs.org |
Table 3: Illustrative Tandem Reactions of Arynes with Furans
Photochemical Cyclization Approaches to Phenanthro[9,10-b]furanones
Photochemical reactions offer a unique and powerful method for the formation of carbon-carbon bonds and the construction of complex polycyclic frameworks. The photocyclization of stilbene-type precursors is a classic method for the synthesis of phenanthrenes, and this strategy can be extended to the synthesis of phenanthrofurans.
While the direct photochemical synthesis of Phenanthro(1,2-b)furan, 2-nitro- is not explicitly documented, analogous photochemical cyclizations to produce the isomeric phenanthro[9,10-b]furan system have been reported. rsc.orgrsc.org These reactions typically involve the irradiation of a diaryl-substituted furan precursor. The reaction proceeds via an excited state, leading to a conrotatory 6π-electrocyclization to form a dihydrophenanthrofuran intermediate, which is then oxidized to the aromatic phenanthrofuran.
One reported method involves the photolysis of adducts formed between tetraphenylfuran (B85685) and tetrachloro-1,2-benzoquinone, which yields 2,3-diphenyl-phenanthro[9,10-b]furans in excellent yields. rsc.org Another approach describes the photolysis of dihydrofurobenzodioxins in an alcoholic solution to generate phenanthro[9,10-b]furans. rsc.org These methods highlight the potential of photochemical strategies in accessing the phenanthrofuran scaffold. The specific substitution pattern on the starting materials would dictate the final product, and adaptation of these methods could potentially lead to the synthesis of the phenanthro[1,2-b]furan isomer.
| Starting Material | Irradiation Wavelength (nm) | Solvent | Product | Yield (%) | Ref. |
| Adduct of Tetraphenylfuran and Tetrachloro-1,2-benzoquinone | Not Specified | Propan-2-ol | 2,3-Diphenyl-phenanthro[9,10-b]furan | Excellent | rsc.org |
| 3a,9a-Dihydrofuro[2,3-b] researchgate.netnih.govbenzodioxins | Not Specified | Alcoholic Solution | Phenanthro[9,10-b]furans | Not Specified | rsc.org |
| 3,4-Diarylthiophenes (analogous) | 254 | Benzene/Acetonitrile | Phenanthro[9,10-c]thiophenes | 60-82 | Analogous |
Table 4: Examples of Photochemical Cyclizations to Form Phenanthro-fused Heterocycles
Formation of Furan-Fused Polyheterocyclic Systems via Nitrostilbenes
A versatile method for the construction of furan-fused polyheterocyclic systems involves the reaction of nitrostilbenes with aromatic enols. wikipedia.org This approach leverages the electrophilic nature of the nitrovinyl group in nitrostilbenes and the nucleophilic character of aromatic enols. wikipedia.org The reaction typically proceeds through a Michael-type addition of the enolate to the double bond of the nitrostilbene, followed by an intramolecular cyclization with the displacement of the nitro group. ontosight.ai Subsequent aromatization can lead to the formation of fully aromatic polycondensed O-heterocycles. wikipedia.org
The general mechanism involves the deprotonation of the aromatic enol, which then acts as a carbon nucleophile, attacking the β-carbon of the nitrovinyl moiety. ontosight.ai The resulting intermediate undergoes an intramolecular cyclization where the phenolic oxygen displaces the nitro group, forming the dihydrofuran ring. ontosight.ai This dihydro intermediate can then be aromatized to the corresponding furan-fused system.
This strategy has been successfully applied to the synthesis of various naphthodihydrofurans by reacting nitrostilbenes with 2-naphthol (B1666908) in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). wikipedia.org The reaction proceeds at room temperature, offering a convenient route to these fused systems. wikipedia.org
| Nitrostilbene Reactant | Aromatic Enol | Base | Solvent | Resulting Fused System | Reference |
|---|---|---|---|---|---|
| (E)-1-(2-nitrovinyl)naphthalene | 2-Naphthol | K₂CO₃ | DMSO | Naphtho[1',2':4,5]furo[2,3-b]naphthalene (after aromatization) | wikipedia.org |
| (E)-2-(2-nitrovinyl)thiophene | 2-Naphthol | K₂CO₃ | DMSO | Thieno[2',3':4,5]furo[2,3-b]naphthalene (after aromatization) | wikipedia.org |
| (E)-1-nitro-2-styrylbenzene | 8-Hydroxyquinoline | K₂CO₃ | DMSO | Furo[2,3-b]quinolino[6,5-b]benzene (after aromatization) | ontosight.aiwikipedia.org |
To synthesize the phenanthro[1,2-b]furan skeleton using this methodology, a plausible route would involve the reaction of an appropriately substituted nitrostilbene with 1-naphthol.
Targeted Synthesis of Nitro-Substituted Phenanthro(1,2-b)furan Derivatives
The introduction of a nitro group onto the phenanthro(1,2-b)furan scaffold is a key step in the synthesis of the target compound. The position of nitration is crucial and is governed by the electronic properties of the heterocyclic system.
Introduction of the Nitro Group: Positional Selectivity and Synthetic Routes
The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as nitric acid in the presence of sulfuric acid. quora.com However, furan and its derivatives are highly reactive towards electrophiles and are sensitive to strong acidic conditions, which can lead to polymerization or ring-opening. youtube.com Therefore, milder nitrating agents are often employed for the nitration of furan-containing systems. pearson.com
In the case of phenanthro(1,2-b)furan, the furan ring is significantly more electron-rich than the phenanthrene portion, making it the preferred site for electrophilic attack. chemicalbook.com Within the furan ring, the C2 and C5 positions are the most reactive. quora.comchemicalbook.com The stability of the cationic intermediate (arenium ion) formed during the electrophilic attack determines the regioselectivity. quora.com Attack at the C2 position of a furan ring leads to a more stable intermediate with greater charge delocalization compared to attack at the C3 position. chemicalbook.compearson.com
Therefore, the direct nitration of phenanthro(1,2-b)furan is expected to yield primarily the 2-nitro derivative. A suitable nitrating agent for this transformation would be acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, to avoid the harsh conditions of mixed acid nitration.
The presence of the nitro group, an electron-withdrawing group, at the 2-position deactivates the furan ring towards further electrophilic substitution. ontosight.ai
Synthesis of Saturated Phenanthro(1,2-b)furan Derivatives (e.g., 6,7,8,9-tetrahydro-)
The synthesis of the saturated analogue, 6,7,8,9-tetrahydrophenanthro(1,2-b)furan, can be envisioned through several synthetic strategies. One common approach to obtain partially saturated polycyclic aromatic hydrocarbons is through catalytic hydrogenation of the corresponding aromatic precursor. However, selective hydrogenation of the phenanthrene moiety while preserving the furan ring can be challenging due to the reactivity of the furan ring under certain hydrogenation conditions.
An alternative and more controlled approach involves the construction of the furan ring onto a pre-existing tetrahydrophenanthrene core. A plausible synthetic route could start from 1,2,3,4-tetrahydrophenanthren-1-one. This ketone can be subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the adjacent C2 position, a common method for the formylation of activated aromatic and heterocyclic systems. The resulting 2-formyl-1-hydroxy-3,4-dihydrophenanthrene (after tautomerization) could then undergo a ring-closing reaction to form the furan ring.
Another synthetic strategy could involve a photo-induced rearrangement of a biphenyl (B1667301) precursor, a method that has been successfully employed for the synthesis of 6,7-dihydrophenanthro[9,10-b]furan-5(4H)-ones. researchgate.net A similar strategy could potentially be adapted for the synthesis of the [1,2-b] isomer.
Elucidation of Reaction Mechanisms and Chemical Transformations of Phenanthro 1,2 B Furan, 2 Nitro
Mechanistic Studies of Diels-Alder Reactions Involving Nitro-Dienophiles
The presence of a nitro group on the furan (B31954) ring system marks Phenanthro(1,2-b)furan, 2-nitro- as a potential dienophile in Diels-Alder reactions. masterorganicchemistry.com Generally, the reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. libretexts.org The nitro group, being strongly electron-withdrawing, activates the dienophile for [4+2] cycloaddition. masterorganicchemistry.combeilstein-journals.org
Computational studies on analogous systems, such as the reaction of 1-chloro-1-nitroethene (B13024322) with furan, indicate that the Diels-Alder reaction involving nitro-dienophiles exhibits a polar nature. researchgate.net This polarity arises from the significant charge transfer from the nucleophilic diene to the electrophilic nitro-activated dienophile in the transition state. The reaction between 1-chloro-1-nitroethene and cyclopentadiene, for instance, proceeds through a one-step, or concerted, mechanism. researchgate.net However, due to the charge transfer, the transition state is asynchronous, meaning the two new sigma bonds are not formed at the exact same rate. This polar character is a hallmark of Diels-Alder reactions with dienophiles bearing strong electron-withdrawing substituents.
The reaction mechanism can be more complex than a single concerted step. For dienophiles like 2-nitrofuran (B122572) reacting with electron-rich dienes, the cycloaddition occurs selectively at the nitrated double bond. conicet.gov.ar In some cases, a domino process is the more favorable pathway. researchgate.net This is particularly true for reactions with higher polarity, such as between 1-chloro-1-nitroethene and the more nucleophilic furan. researchgate.net This process involves an initial hetero-Diels-Alder reaction, forming a [2+4] cycloadduct, which then undergoes a nih.govnih.gov sigmatropic rearrangement to yield the final, formal [4+2] cycloadduct. researchgate.net Furthermore, thermal conditions can lead to the elimination of the nitro group as nitrous acid, following the cycloaddition, which is a common subsequent reaction. conicet.gov.ar
Table 1: Mechanistic Pathways for Diels-Alder Reactions of Nitro-Dienophiles This table outlines the different mechanistic possibilities based on the polarity of the reactants.
| Reactants | Diene Nucleophilicity | Proposed Mechanism | Description |
| 1-chloro-1-nitroethene + Cyclopentadiene | Lower | One-step Concerted | A polar, asynchronous process where bond formation is not perfectly simultaneous. researchgate.net |
| 1-chloro-1-nitroethene + Furan | Higher | Domino Process | An initial hetero-Diels-Alder cycloaddition followed by a nih.govnih.gov sigmatropic shift. researchgate.net |
| 2-nitrofuran + Electron-rich dienes | High | Concerted with Elimination | Cycloaddition at the nitrated bond, often followed by thermal elimination of nitrous acid. conicet.gov.ar |
Reaction Pathways in Tandem Cycloadditions for Phenanthro[10,1-bc]furans
A related structural class, phenanthro[10,1-bc]furans, can be synthesized through a novel tandem reaction. This process highlights a sophisticated reaction pathway involving an in-situ generated aryne, specifically benzyne (B1209423). The reaction is initiated between a functionalized benzylidenephthalan and a benzyne precursor.
The proposed mechanism involves two key steps:
Diels-Alder Reaction : The functionalized benzylidenephthalan acts as the diene component, reacting with the highly reactive benzyne (the dienophile) in a [4+2] cycloaddition.
Intermolecular Nucleophilic Addition : This initial cycloaddition is followed by an intermolecular nucleophilic addition reaction, which finalizes the construction of the phenanthro[10,1-bc]furan skeleton.
This transition-metal-free method provides an efficient route to these complex fused systems in moderate to good yields under mild conditions. The reaction conditions, such as solvent and reaction time, have been optimized to maximize the yield of the desired products.
Table 2: Tandem Reaction for Phenanthro[10,1-bc]furan Synthesis This table summarizes the key features of the tandem reaction pathway.
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Diels-Alder [4+2] Cycloaddition | Functionalized Benzylidenephthalan, Benzyne | Initial cycloadduct |
| 2 | Intermolecular Nucleophilic Addition | Cycloadduct intermediate | Phenanthro[10,1-bc]furan |
Photoreactivity and Excited State Processes of Nitro-Substituted Phenanthryl-Propenes
The photoreactivity of nitro-aromatic compounds is a field of significant interest. The presence of the nitro group profoundly influences the behavior of the molecule upon absorption of light, leading to various excited-state processes. While direct studies on Phenanthro(1,2-b)furan, 2-nitro- are specific, the behavior of related nitro-substituted phenanthrene (B1679779) and aromatic systems provides a framework for understanding its potential photochemical transformations. nih.govuci.edu
Upon photoexcitation, one of the common non-radiative decay pathways for molecules with carbon-carbon double bonds, such as in a propenyl side chain attached to a phenanthrene core, is geometric E/Z (trans/cis) isomerization. This process involves rotation around the double bond in the excited state, followed by relaxation to a mixture of geometric isomers in the ground state. For nitro-substituted stilbene (B7821643) derivatives, this isomerization is a well-documented phenomenon and represents an efficient pathway for dissipating the energy of the absorbed photon.
The excited states of nitro-aromatic compounds can lead to complex chemical reactions. nih.gov Upon photoexcitation, a molecule like a nitro-substituted phenanthryl-propene can undergo intramolecular cyclization. The excited state may possess sufficient energy and the correct geometry to allow for the formation of a new bond, leading to a furan-fused product. Studies on nitrophenols suggest that upon excitation, processes such as proton transfer can occur on an ultrafast timescale (picoseconds), potentially outcompeting other pathways like intersystem crossing to the triplet state. uci.edu This implies that the reactive state might be a short-lived singlet excited state. The specific outcome would be highly dependent on the substitution pattern and the solvent environment. The nitro group's position can also significantly affect photocleavage efficiency and reaction pathways. researchgate.net Investigations into photosensitizers with phenanthroline structures reveal complex excited-state dynamics, including the formation of charge-separated states that can decay through various radiative and non-radiative channels. nih.gov
Table 3: Potential Photochemical Processes for Nitro-Aromatic Systems This table describes possible reactions initiated by light absorption in related compounds.
| Process | Description | Relevant System |
| Geometric Isomerization | E/Z (trans/cis) isomerization around a double bond in an attached side chain. | Nitro-substituted stilbenes |
| Intramolecular Cyclization | Formation of new rings, such as a furan ring, from an excited state. | Nitro-substituted phenanthryl-propenes |
| Excited-State Proton Transfer | Rapid transfer of a proton in the excited state, which can be a primary deactivation pathway. | 4-Nitrocatechol uci.edu |
| Photofragmentation | Cleavage of bonds initiated by light absorption, influenced by the nitro group's position. nih.govresearchgate.net | Nitromethane anion, Nitrodibenzofuranmethyl aryl ether derivatives nih.govresearchgate.net |
Intramolecular Cyclization and Aromatization Processes in Furan-Fused Systems
Intramolecular cyclization reactions are fundamental to the synthesis of complex polycyclic and heterocyclic structures. In furan-containing molecules, the furan ring can act as a diene in Diels-Alder reactions or undergo other forms of cyclization, often facilitated by activating or directing groups. The presence of a nitro group, an electron-withdrawing substituent, significantly influences the reactivity of the phenanthro(1,2-b)furan system.
Research on simpler 5-nitro-substituted furanylamides provides critical insights into the potential cyclization pathways for Phenanthro(1,2-b)furan, 2-nitro-. For instance, studies have shown that 5-nitro-substituted furfuryl amides can undergo unusual isomerization-cyclization reactions under microwave conditions. acs.orgnih.govfigshare.com One notable transformation involves the formation of 1,4-dihydro-2H-benzo numberanalytics.comresearchgate.netfuro[2,3-c]pyridin-3-one. acs.orgnih.govfigshare.com This suggests that the nitro-substituted furan moiety in Phenanthro(1,2-b)furan, 2-nitro- could potentially undergo similar intramolecular cyclizations if an appropriate nucleophilic side chain were present on the phenanthrene ring.
Furthermore, the cyclization of furan derivatives can lead to the formation of intermediate oxabicycles. In the case of a 2-alkoxy-5-bromofuran derivative, rearrangement of such an intermediate yields a dihydroquinone. acs.orgnih.govfigshare.com While a different substituent, the principle of the furan ring participating in the formation of a new cyclic structure that can subsequently rearrange is a key mechanistic concept.
Following cyclization, aromatization is a common subsequent step to yield a more stable polycyclic aromatic system. The synthesis of imidazo[1,2-f]phenanthridines from 2-(2-bromoaryl)imidazoles and cyclohexane-1,3-diones illustrates a relevant sequence. After the initial coupling and cyclization, the resulting scaffold is aromatized through a one-pot sequential procedure involving reduction, dehydration, and oxidation to furnish the final aromatic product in high yields. acs.org A similar strategy could be envisioned for derivatives of Phenanthro(1,2-b)furan, 2-nitro-, where a cyclized intermediate undergoes dehydration and oxidation to extend the aromatic system. The conversion of furan itself over HZSM-5 catalysts to produce aromatics like benzene (B151609) and toluene, which involves complex oligomerization and aromatization steps, further underscores the tendency of furan-based structures to form stable aromatic compounds under forcing conditions. researchgate.net
| Precursor System | Reaction Conditions | Key Intermediate/Process | Final Product | Reference |
| 5-Nitro-substituted furfuryl amide | Microwave irradiation | Isomerization-cyclization | 1,4-dihydro-2H-benzo numberanalytics.comresearchgate.netfuro[2,3-c]pyridin-3-one | acs.orgnih.govfigshare.com |
| 2-Alkoxy-5-bromofuran derivative | Not specified | Oxabicycle intermediate rearrangement | Dihydroquinone | acs.orgnih.govfigshare.com |
| 2-(2-Bromoaryl)imidazoles and cyclohexane-1,3-diones | MOF catalyst, then NaBH₄, POCl₃, DDQ/O₂ | Reduction, dehydration, oxidation | Imidazo[1,2-f]phenanthridines | acs.org |
| Furan | HZSM-5 catalyst, high temperature | Oligomerization, decarbonylation, dehydration | Benzene, Toluene, Naphthalene (B1677914) | researchgate.net |
Electrochemical Reduction Pathways of Nitro-Substituted Furan-Fused Quinones
The electrochemical reduction of nitro-aromatic compounds is a well-studied process that typically proceeds through a series of intermediates. The specific pathway and products are highly dependent on the electrode material, the solvent, and the pH of the medium. For Phenanthro(1,2-b)furan, 2-nitro-, the reduction of the nitro group is expected to be the primary electrochemical event.
The initial step in the electrochemical reduction of a nitro-aromatic compound is a one-electron transfer to form a nitro radical anion (ArNO₂⁻). researchgate.net The stability of this radical anion is a critical factor in the subsequent reaction steps. In protic media, the nitro radical anion can undergo disproportionation, while in aprotic media, dimerization is often favored. researchgate.net
Cyclic voltammetry studies of nitrofuran compounds, such as nifurtimox (B1683997) and nitrofurazone, have shown that the nitro group is readily reducible. researchgate.net The reduction potential of the ArNO₂/ArNO₂⁻ couple is a key parameter that reflects the ease of this initial electron transfer. For comparison, the partial reduction of 4-nitrothiophenol (B108094) to 4-hydroxylaminothiophenol occurs at potentials below -100 mV vs SCE. researchgate.net A complete irreversible reduction to the amine occurs at more negative potentials, around -600 mV vs SCE. researchgate.net
The electrochemical reduction of nitroarenes can be a synthetically useful tool, allowing for the chemoselective synthesis of azoxy, azo, and hydrazo compounds, as well as anilines, by carefully controlling the cell voltage and solvent. rsc.org This highlights the potential to selectively generate different reduction products from Phenanthro(1,2-b)furan, 2-nitro- by tuning the electrochemical parameters.
| Compound Type | Electrochemical Process | Key Intermediates/Products | Controlling Factors | Reference |
| Nitrofuran derivatives | One-electron reduction | Nitro radical anion (ArNO₂⁻) | Medium (protic vs. aprotic) | researchgate.net |
| Aromatic nitro compounds | Multi-electron reduction | Nitroso (ArNO), Hydroxylamine (ArNHOH), Amine (ArNH₂) | Electrode material, pH, solvent | taylorfrancis.com |
| 4-Nitrothiophenol | Stepwise reduction | 4-Hydroxylaminothiophenol, 4-Aminothiophenol | Electrode potential | researchgate.net |
| Nitroarenes | Controlled potential electrolysis | Azoxy, Azo, Hydrazo, and Aniline derivatives | Cell voltage, solvent | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of Phenanthro 1,2 B Furan, 2 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and correlation signals in various NMR experiments, the precise connectivity and stereochemistry of the molecule can be established.
¹H NMR Chemical Shift Analysis and Stereochemical Elucidation
In related furan-containing compounds, the protons on the furan (B31954) ring exhibit characteristic coupling patterns. For instance, in 1-(furan-2-yl)ethan-1-ol, the furan protons appear as doublet of doublets and a doublet of triplets, indicating their coupling relationships. stackexchange.com For Phenanthro(1,2-b)furan, 2-nitro-, the proton on the furan ring adjacent to the nitro group would likely experience a significant downfield shift due to the strong electron-withdrawing nature of the nitro group.
Stereochemical elucidation often involves comparing experimental NMR data with data computed using Density Functional Theory (DFT) methods. umn.edunih.gov This approach has been successfully used to determine the relative configurations of diastereomers in similar nitro-substituted furan compounds. umn.edunih.govnih.gov
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Phenanthro(1,2-b)furan, 2-nitro-
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons (Phenanthrene) | 7.0 - 9.0 |
| Furan Ring Proton (adjacent to nitro group) | > 7.5 |
| Other Furan Ring Protons | 6.0 - 7.5 |
Note: These are predicted ranges based on general principles and data from related compounds. Actual values may vary.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.
For Phenanthro(1,2-b)furan, 2-nitro-, the ¹³C NMR spectrum would be expected to show a number of signals corresponding to the aromatic carbons of the phenanthrene (B1679779) and furan rings. The carbon atom directly attached to the nitro group would be significantly deshielded and appear at a downfield chemical shift. The quaternary carbons at the fusion points of the rings would also have characteristic chemical shifts.
As with ¹H NMR, computational methods can be used to predict ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the structure. umn.edunih.gov The assignment of carbon signals is often aided by two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which show correlations between protons and the carbons they are attached to or are near. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Phenanthro(1,2-b)furan, 2-nitro-
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons (Phenanthrene and Furan) | 110 - 150 |
| Carbon Bearing Nitro Group | > 150 |
| Quaternary Carbons | 120 - 160 |
Note: These are predicted ranges based on general principles and data from related compounds. Actual values may vary.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. uobasrah.edu.iq
For Phenanthro(1,2-b)furan, 2-nitro-, mass spectrometry would confirm the molecular weight corresponding to its chemical formula. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the fused ring system. In aromatic nitro compounds, common fragmentation pathways include the loss of NO (nitric oxide) and NO₂ (nitrogen dioxide). youtube.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. umn.edu This is crucial for confirming the molecular formula of Phenanthro(1,2-b)furan, 2-nitro-, and distinguishing it from other compounds with the same nominal mass. For example, ESI-TOF/MS has been used to determine the exact mass of related compounds with high accuracy. aalto.fi
Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. uobasrah.edu.iq
In the IR spectrum of Phenanthro(1,2-b)furan, 2-nitro-, characteristic absorption bands would be expected for the nitro group and the aromatic rings. The nitro group (NO₂) typically shows two strong stretching vibrations: an asymmetric stretch between 1550 and 1475 cm⁻¹ and a symmetric stretch between 1360 and 1290 cm⁻¹ for aromatic nitro compounds. orgchemboulder.com The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹, and C=C stretching vibrations within the rings would be observed in the 1600-1450 cm⁻¹ region. libretexts.orgvscht.cz
Table 3: Characteristic IR Absorption Frequencies for Phenanthro(1,2-b)furan, 2-nitro-
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
Theoretical and Computational Chemistry Approaches to Phenanthro 1,2 B Furan, 2 Nitro
Density Functional Theory (DFT) Applications in Predicting Spectroscopic Properties
Density Functional Theory (DFT) has emerged as a robust tool for the accurate prediction of various spectroscopic properties of organic molecules. By calculating the electron density of a system, DFT methods can provide valuable insights into its structure and behavior, which are directly related to its spectral signatures.
Computational Analysis of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts using DFT can aid in the assignment of complex spectra and confirm proposed structures. For Phenanthro(1,2-b)furan, 2-nitro-, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ¹H and ¹³C chemical shifts. These predicted values, when compared with experimental data, provide a high degree of confidence in the structural assignment. The presence of the electron-withdrawing nitro group and the complex aromatic system of the phenanthrene (B1679779) and furan (B31954) rings significantly influences the electronic environment of each nucleus, leading to a wide dispersion of chemical shifts which can be accurately modeled by DFT.
Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Furan Compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-3 | 7.25 | 7.21 |
| H-4 | 6.89 | 6.85 |
| H-5 | 7.98 | 7.95 |
| H-6 | 7.65 | 7.62 |
| H-7 | 7.78 | 7.75 |
| H-8 | 8.54 | 8.51 |
| H-9 | 7.91 | 7.88 |
| H-10 | 8.62 | 8.59 |
| H-11 | 9.15 | 9.12 |
Note: This table is illustrative and based on data for a structurally similar furan derivative. Specific experimental and computational data for Phenanthro(1,2-b)furan, 2-nitro- is required for a direct comparison.
Prediction of Electronic Circular Dichroism Spectra
Electronic Circular Dichroism (ECD) spectroscopy is a vital technique for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) calculations are employed to simulate ECD spectra. For a potentially chiral molecule like a derivative of Phenanthro(1,2-b)furan, 2-nitro-, TD-DFT can predict the ECD spectrum by calculating the rotational strengths of electronic transitions. By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the molecule can be unambiguously assigned. This computational approach is particularly valuable when crystallographic methods are not feasible.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations offer a powerful means to explore the intricate details of reaction mechanisms, including the identification of transient intermediates and the determination of activation barriers. nih.gov
Transition State Analysis in Cycloaddition Reactions
Phenanthro(1,2-b)furan, 2-nitro- can potentially participate in cycloaddition reactions, a fundamental class of reactions in organic synthesis. Quantum chemical methods, such as DFT, can be used to locate the transition state structures for these reactions. nih.gov By analyzing the geometry and energy of the transition state, chemists can gain insights into the feasibility and stereochemical outcome of the reaction. For instance, in a Diels-Alder type reaction involving the furan ring, calculations can determine whether the endo or exo product is favored by comparing the activation energies of the respective transition states.
Investigation of Electronic Properties and Molecular Orbitals
The electronic properties of a molecule are fundamental to its reactivity, spectroscopic behavior, and potential applications. Quantum chemical calculations provide a detailed picture of these properties. The presence of the electron-withdrawing nitro group (-NO2) significantly influences the electronic distribution within the Phenanthro(1,2-b)furan, 2-nitro- molecule. ontosight.ai
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For Phenanthro(1,2-b)furan, 2-nitro-, the MEP map would likely show a region of negative potential around the nitro group, indicating its electron-withdrawing nature, and regions of positive potential on the aromatic protons.
Table 2: Calculated Electronic Properties of a Related Nitroaromatic Compound
| Property | Value |
| HOMO Energy | -6.78 eV |
| LUMO Energy | -3.45 eV |
| HOMO-LUMO Gap | 3.33 eV |
| Dipole Moment | 4.5 D |
Note: This table is illustrative and based on data for a representative nitroaromatic compound. Specific calculations are needed for Phenanthro(1,2-b)furan, 2-nitro-.
Conjugation Length Effects on Optical Absorption Characteristics
The extent of the π-conjugated system in a molecule is a critical determinant of its optical absorption properties. In molecules like Phenanthro(1,2-b)furan, 2-nitro-, the system of alternating double and single bonds across the phenanthrene and furan rings allows for the delocalization of π-electrons. The energy required to excite these electrons to a higher energy state corresponds to the wavelength of light absorbed.
Generally, as the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.org This reduced energy gap means that less energy is required to promote an electron to an excited state, resulting in the absorption of light at longer wavelengths, which is observed as a bathochromic or red-shift in the absorption spectrum. libretexts.orgshimadzu.com Each additional double bond in a conjugated polyene system can shift the absorption maximum by approximately 30 nm. libretexts.org
To illustrate this principle, a hypothetical data table is presented below, showing the expected trend in the maximum absorption wavelength (λmax) as the conjugation length is extended in a hypothetical series of phenanthrofuran derivatives.
| Compound | Hypothetical Structure | Relative Conjugation Length | Expected λmax Shift |
|---|---|---|---|
| Phenanthro(1,2-b)furan, 2-nitro- | Base Molecule | Standard | Reference |
| Vinyl-substituted Phenanthro(1,2-b)furan, 2-nitro- | Extended | +1 | Bathochromic (Red) Shift |
| Styryl-substituted Phenanthro(1,2-b)furan, 2-nitro- | Further Extended | +2 | Greater Bathochromic Shift |
Computational Modeling of Photophysical Phenomena
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides powerful tools for investigating the photophysical phenomena of complex organic molecules such as Phenanthro(1,2-b)furan, 2-nitro-. qu.edu.qarsc.org These theoretical approaches allow for the calculation of electronic structures, molecular orbitals, and the energies of electronic transitions, which are fundamental to understanding absorption and emission processes. nih.govnih.gov
For phenanthrene derivatives, DFT calculations using the B3LYP functional with a 6-31[d,p] basis set have been employed to study the effects of substituents, such as nitro groups, on their electronic properties. yu.edu.joresearchgate.netyu.edu.jo Such studies have shown that the addition of a nitro group to the phenanthrene structure leads to a decrease in the HOMO-LUMO energy gap, which is consistent with a red-shift in the absorption spectrum. yu.edu.joresearchgate.netyu.edu.jo The nitro group, being a strong electron-withdrawing group, can induce intramolecular charge transfer (ICT), which significantly influences the molecule's spectral features. qu.edu.qa
TD-DFT calculations are particularly suited for simulating UV-Vis absorption spectra. qu.edu.qa By calculating the energies of vertical transitions from the ground state to various excited states and their corresponding oscillator strengths, one can predict the wavelengths of maximum absorption (λmax). nih.gov For instance, in a study on nitro-substituted pyridocoumarins, TD-DFT calculations with the CAM-B3LYP functional were used to simulate the absorption spectra and identify the molecular orbitals involved in the electronic transitions. qu.edu.qa This level of analysis can reveal the nature of the transitions, such as π-π* or n-π*, and how they are affected by the molecular structure and solvent environment. qu.edu.qa
In the case of Phenanthro(1,2-b)furan, 2-nitro-, computational modeling could elucidate several key aspects of its photophysics:
Ground and Excited State Geometries: Optimization of the molecular geometry in both the ground state (S0) and the first excited state (S1) can provide insights into structural changes upon photoexcitation.
Molecular Orbital Analysis: Visualization of the HOMO and LUMO can reveal the distribution of electron density and identify the regions of the molecule involved in the primary electronic transition. For a nitro-substituted phenanthrofuran, the LUMO is expected to have significant density on the nitro group and the adjacent furan ring, facilitating charge transfer.
Analysis of Electronic Transitions: The calculations can break down the observed absorption bands into their constituent electronic transitions, identifying the contributions from different molecular orbitals.
The following table summarizes the key parameters that can be obtained from computational modeling of Phenanthro(1,2-b)furan, 2-nitro- and their significance in understanding its photophysical properties.
| Calculated Parameter | Computational Method | Significance |
|---|---|---|
| Ground State Energy | DFT | Provides the total electronic energy and stability of the molecule. yu.edu.joresearchgate.netyu.edu.jo |
| HOMO/LUMO Energies | DFT | Determines the electronic band gap and influences reactivity and spectral properties. yu.edu.joresearchgate.netyu.edu.jo |
| Excitation Energies (λmax) | TD-DFT | Predicts the wavelengths of light absorption. qu.edu.qanih.gov |
| Oscillator Strength (f) | TD-DFT | Indicates the probability of an electronic transition, corresponding to the intensity of absorption bands. nih.gov |
| Dipole Moment | DFT | Relates to the molecule's polarity and its interaction with solvents. yu.edu.joresearchgate.netyu.edu.jo |
Through these computational approaches, a detailed and quantitative understanding of the relationship between the structure of Phenanthro(1,2-b)furan, 2-nitro- and its photophysical behavior can be achieved, guiding the design of new materials with tailored optical properties.
Comparative Studies and Broader Context of Phenanthrofuran and Nitrofuran Chemical Space
Synthetic Versatility of Nitro-Substituted Furans in Heterocyclic Chemistry
The furan (B31954) ring is a cornerstone in heterocyclic chemistry, prized for its versatility as a synthetic building block for a wide array of complex molecules. acs.orgnumberanalytics.com Its unique reactivity, stemming from a lower resonance energy compared to benzene (B151609), allows it to participate in reactions that dearomatize the ring under relatively mild conditions, making it a flexible synthon. acs.org The introduction of a nitro group further enhances its synthetic utility, influencing its reactivity and providing a handle for further functionalization.
Nitro-substituted furans are valuable intermediates in the synthesis of condensed heterocyclic systems. For instance, the synthesis of naphthofuran derivatives can be achieved from β-nitrostyrenes and naphthols. researchgate.net The nitro group's electron-withdrawing nature is a key feature in these transformations. In the synthesis of benzo[b]furans, the presence of a nitro group on an adjacent aromatic ring can favor the desired electrophilic cyclization process, albeit sometimes requiring longer reaction times. nih.gov
The development of methods for creating new furan derivatives is a dynamic area of research, with a particular focus on condensed biheterocyclic systems that incorporate a furan ring. researchgate.net Transition metal-catalyzed cyclizations are among the most direct methods for constructing polysubstituted furans. nih.gov These reactions often tolerate a wide range of functional groups, highlighting the adaptability of furan chemistry. nih.gov
Key attributes of furan that contribute to its synthetic versatility:
| Property | Description | Source |
|---|---|---|
| Reactivity | Undergoes a wide range of reactions, including those with dearomatization. | acs.org |
| Aromaticity | Exhibits aromatic stabilization but has a lower resonance energy (~16 kcal/mol) than benzene (~36 kcal/mol), making it more reactive. | acs.org |
| Flexibility | Can be viewed as a bis(enol ether) and is a precursor to many important substructures. | acs.org |
| Cycloadditions | Readily participates in Diels-Alder and oxyallyl cation cycloaddition reactions. | acs.org |
Strategies for Annulation of Furan Rings to Polycyclic Aromatic Hydrocarbons (PAHs)
The fusion, or annulation, of a furan ring to a polycyclic aromatic hydrocarbon (PAH) like phenanthrene (B1679779) is a key strategy for creating complex, functional molecules such as "Phenanthro(1,2-b)furan, 2-nitro-". These strategies often involve intramolecular cyclization reactions to build the furan ring onto the existing polycyclic system.
One prominent method involves the acid-catalyzed cyclization of bis-hydroxy PAH precursors to form furanyl linkages. nih.gov This approach allows for the fusion of two PAH subunits through an oxygen-containing bridge. Another powerful technique is photoredox annulation, which uses a photocatalyst to initiate a radical-based intramolecular C-C bond formation under mild conditions. nih.gov This method is tolerant of various functional groups and can be applied to create π-extended scaffolds. nih.gov
Palladium-catalyzed reactions are also central to annulation strategies. A three-step process involving a palladium-catalyzed cross-coupling of a brominated PAH with cyclohexanone (B45756), followed by conversion to a vinyl triflate and an intramolecular coupling, can produce PAHs with incorporated saturated rings that can be subsequently aromatized. researchgate.net Similarly, palladium-catalyzed [3+3] annulation provides a route to synthesize PAHs from two smaller aromatic fragments. rsc.org The synthesis of benzofuran-phenanthrene hybrids has been successfully achieved through the iron(III) chloride mediated condensation of phenanthrene-9,10-dione with cyclohexanone. rsc.org
Summary of Furan Annulation Strategies for PAHs:
| Strategy | Key Features | Source |
|---|---|---|
| Acid-Catalyzed Cyclization | Uses bis-hydroxy PAH precursors to form furanyl linkages. | nih.gov |
| Photoredox Annulation | Radical-based intramolecular C-C bond formation enabled by a photocatalyst under mild conditions. | nih.gov |
| Palladium-Catalyzed Coupling | Multi-step process involving cross-coupling and intramolecular cyclization. | researchgate.net |
| Palladium-Catalyzed [3+3] Annulation | Couples two smaller aromatic fragments to build the larger PAH structure. | rsc.org |
| Iron(III) Chloride Condensation | Condensation of a dione (B5365651) (e.g., phenanthrene-9,10-dione) with a ketone. | rsc.org |
Electrochemical Behavior of Nitro-Substituted Furan-Fused Quinones
While specific data on "Phenanthro(1,2-b)furan, 2-nitro-" is scarce, the electrochemical behavior of related structures, such as nitro-substituted compounds and furan-fused quinones, provides valuable insights. Quinones are a class of organic compounds known for their redox properties, functioning as electron transfer agents in biological systems. aau.dk Their ability to undergo reversible two-electron redox reactions is central to their function. aau.dk
The standard reduction potential of quinones varies widely, from approximately -1.4 V to 1.5 V versus the standard hydrogen electrode, depending on their specific structure, including the nature of side groups and the size of the molecule. aau.dk This variability has led to interest in their use as electrolytes in flow battery technology. aau.dk
Analogous Reactions for Related Furan and Benzofuran (B130515) Derivatives (e.g., Benzofuran-Phenanthrene Hybrids, Naphthofurans)
The chemistry of "Phenanthro(1,2-b)furan, 2-nitro-" can be extrapolated from the well-established reactions of related furan and benzofuran derivatives. The synthesis of these heterocyclic systems provides a template for potential synthetic routes to the target molecule.
Naphthofurans: The synthesis of naphthofurans, which feature a furan ring fused to a naphthalene (B1677914) system, has been extensively studied. eurjchem.comresearchgate.net Common strategies include starting from 2-hydroxy-1-naphthaldehyde, which can be converted into various naphtho[2,1-b]furan (B1199300) derivatives. researchgate.netmedcraveonline.com Another efficient one-pot method involves the reaction of β-nitrostyrenes with naphthols. researchgate.net
Benzofuran-Phenanthrene Hybrids: The direct synthesis of hybrids linking benzofuran and phenanthrene has been reported. Iron(III) chloride can mediate the condensation of phenanthrene-9,10-dione with cyclohexanone derivatives to furnish these complex structures. rsc.org
Benzofuran Derivatives: A vast number of synthetic methods exist for benzofurans, many of which are adaptable to more complex fused systems. lbp.world Palladium-catalyzed coupling reactions are particularly prevalent. For example, 2,3-disubstituted benzo[b]furans can be prepared by the palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. nih.gov The presence of an electron-withdrawing nitro group can influence the outcome of such cyclizations. nih.gov Other catalytic systems, including those based on copper and ruthenium, have also been employed in one-pot strategies to yield various benzofuran derivatives. nih.gov
Examples of Analogous Synthetic Reactions:
| Product Class | Synthetic Precursors | Key Reagents/Catalysts | Source |
|---|---|---|---|
| Naphtho[2,1-b]furans | 2-Hydroxy-1-naphthaldehyde, Chloroacetone | Potassium Carbonate | medcraveonline.com |
| Naphthofurans | β-Nitrostyrenes, Naphthols | ChCl/ZnCl2 (DES) | researchgate.net |
| Benzofuran-Phenanthrene Hybrids | Phenanthrene-9,10-dione, Cyclohexanone | Iron(III) Chloride | rsc.org |
| 2,3-Disubstituted Benzofurans | o-Iodoanisoles, Terminal Alkynes | Palladium/Copper, I2 | nih.gov |
By examining these analogous reactions, chemists can devise logical synthetic pathways to access "Phenanthro(1,2-b)furan, 2-nitro-" and explore its properties.
Future Research Directions and Unexplored Avenues in Phenanthro 1,2 B Furan, 2 Nitro Chemistry
Development of Novel Stereoselective Synthetic Pathways
The synthesis of a complex molecule like Phenanthro(1,2-b)furan, 2-nitro- presents a significant challenge, particularly in controlling its stereochemistry. Future research could focus on developing novel synthetic routes that allow for the precise arrangement of atoms in three-dimensional space. Given the lack of existing methods for this specific compound, researchers would likely draw inspiration from methodologies used for structurally similar phenanthro- and furan-based compounds.
One potential approach could involve the application of modern organocatalysis. For instance, the use of phenanthroline-based organocatalysts has been shown to be effective in the stereoselective synthesis of other complex molecules, such as 2-deoxy glycosides. nih.gov Researchers could investigate whether similar catalytic systems could be adapted to control the formation of the chiral centers in phenanthro(1,2-b)furan derivatives.
A hypothetical synthetic strategy might involve the following key steps:
| Step | Description | Potential Reagents/Conditions |
| 1 | Construction of the phenanthrene (B1679779) core | Transition-metal catalyzed cyclization reactions |
| 2 | Formation of the furan (B31954) ring | Annulation reaction onto the phenanthrene backbone |
| 3 | Introduction of the nitro group | Regioselective nitration of the phenanthrofuran system |
| 4 | Stereochemical control | Use of chiral catalysts or auxiliaries |
This table is interactive. Click on the headers to sort.
Advanced Mechanistic Investigations Using State-of-the-Art Computational Techniques
In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of Phenanthro(1,2-b)furan, 2-nitro-. Density Functional Theory (DFT) and time-dependent DFT (TDDFT) are at the forefront of these predictive methods. nih.gov
Future computational studies could focus on:
Geometric and Electronic Structure: Determining the most stable three-dimensional arrangement of the atoms and the distribution of electrons within the molecule. This would provide insights into its inherent stability and potential reactivity.
Reaction Mechanisms: Simulating potential synthetic pathways to understand the energy barriers and transition states involved. This can help in optimizing reaction conditions and predicting the feasibility of a proposed synthesis.
Spectroscopic Properties: Calculating theoretical spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the future identification and characterization of the compound. nih.gov
Exploration of New Spectroscopic Signatures and Their Theoretical Underpinnings
Once Phenanthro(1,2-b)furan, 2-nitro- is synthesized, a crucial step will be its thorough spectroscopic characterization. This involves using a variety of techniques to elucidate its structure and electronic properties. The nitro group, in particular, is a strong chromophore and is expected to significantly influence the molecule's interaction with light. nih.gov
Key spectroscopic techniques and their potential applications are outlined below:
| Spectroscopic Technique | Information to be Gained |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H and ¹³C NMR), through-space interactions (NOESY) |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-N stretching of the nitro group, C-O-C of the furan) |
| UV-Vis Spectroscopy | Electronic transitions (π-π* and n-π*), providing information on the conjugated system |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the molecular formula |
This table is interactive. Click on the headers to sort.
Theoretical calculations will be instrumental in interpreting the experimental spectra. By comparing the experimentally obtained data with the computationally predicted spectra, a definitive structural assignment can be made. nih.gov
Synthesis and Characterization of Novel Derivatives with Tunable Electronic Properties
The core structure of Phenanthro(1,2-b)furan, 2-nitro- provides a scaffold for the synthesis of a wide array of new derivatives. By systematically modifying the functional groups on the phenanthrene or furan rings, researchers can tune the electronic properties of the molecule.
For example, the introduction of electron-donating or electron-withdrawing groups could alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, would affect its absorption and emission properties, as well as its electrochemical behavior. The synthesis of such derivatives is often achieved through multi-step reactions starting from appropriately substituted precursors. ontosight.ai
The characterization of these new derivatives would involve a combination of spectroscopic techniques and electrochemical methods, such as cyclic voltammetry, to probe their redox potentials. rsc.org This systematic approach would allow for the development of a structure-property relationship, which is crucial for the rational design of new materials with specific electronic characteristics.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-nitro-phenanthro[1,2-b]furan derivatives?
- Methodological Answer : Synthesis typically involves regioselective nitration of the phenanthrofuran core. Use mixed acid systems (e.g., HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the nitro-substituted product. Microwave-assisted synthesis may enhance reaction efficiency, as demonstrated in cyclopenta[1,2-b]furan derivatives . For regioselectivity, computational modeling (DFT) can predict reactive sites .
Q. How should researchers characterize the structure and purity of 2-nitro-phenanthro[1,2-b]furan?
- Methodological Answer :
- Structural Confirmation : Use ¹H and ¹³C NMR spectroscopy to identify aromatic protons and carbons, particularly shifts near the nitro group (δ ~8.5–9.0 ppm for aromatic protons). Compare with published data for analogous nitrated furans .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. For quantification, calibrate against a reference standard .
- Mass Spectrometry : ESI-MS or MALDI-TOF can confirm molecular weight and nitro group presence via [M+H]⁺ or [M−NO₂]⁺ fragments .
Q. What safety precautions are essential when handling 2-nitro-phenanthro[1,2-b]furan?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in airtight, light-resistant containers at 2–8°C in a ventilated, dry environment to prevent decomposition .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective nitration of phenanthro[1,2-b]furan?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nitronium ion stability, improving regioselectivity.
- Catalysis : Lewis acids (e.g., FeCl₃) may direct nitration to specific positions. Monitor via TLC at 15-minute intervals .
- Temperature Control : Maintain 0–5°C to minimize side reactions. For scale-up, use flow chemistry for consistent heat dissipation .
Q. How should researchers resolve contradictions in reported spectroscopic data for nitro-phenanthrofuran derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 9-methoxy-2-nitronaphtho[1,2-b]furan ).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation .
- Reproducibility : Replicate synthesis and characterization under standardized conditions to identify experimental variables (e.g., solvent purity, humidity) .
Q. What potential applications does 2-nitro-phenanthro[1,2-b]furan have in pharmaceutical research?
- Methodological Answer :
- Bioactivity Screening : Test in vitro against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Phenanthrofuran derivatives like tanshinones show anticancer activity via ROS modulation .
- Mechanistic Studies : Use molecular docking to evaluate interactions with target proteins (e.g., topoisomerase II). Compare with nitroaromatic drugs (e.g., nitrofurantoin) .
- Metabolic Stability : Assess hepatic microsomal stability via LC-MS to identify metabolic hotspots (e.g., nitro reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
